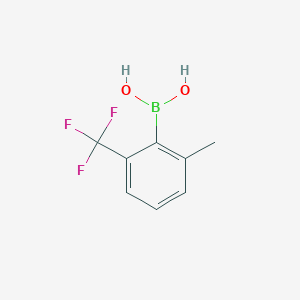

(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methyl-6-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. The use of continuous flow reactors and more efficient catalysts can enhance the yield and reduce the production costs.

化学反応の分析

Types of Reactions

(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. This compound can also participate in other reactions like oxidation to form the corresponding phenol or reduction to yield the corresponding borane.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under reflux conditions.

Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents in an aqueous or organic solvent.

Reduction: Often involves the use of reducing agents like sodium borohydride in an appropriate solvent.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boranes: Produced through reduction processes.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of (2-Methyl-6-(trifluoromethyl)phenyl)boronic acid as a bioisostere in drug design, particularly for compounds targeting cancer. For instance, research has shown that substituting nitro groups with boronic acids can enhance the effectiveness of anticancer agents. In vitro studies indicated that compounds containing this boronic acid exhibited promising activity against cancer cell lines, including those resistant to standard treatments .

Drug Development

The compound is being explored as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group contributes to the biological activity and solubility of drug candidates, making it a valuable building block in medicinal chemistry . For example, it has been utilized in the development of inhibitors for specific cancer pathways, demonstrating its versatility in creating novel therapeutic agents .

Coupling Reactions

This compound is employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, facilitating the formation of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound serves as a reagent for the functionalization of aromatic systems, allowing for the introduction of various substituents onto aromatic rings. This application is crucial in developing new materials and fine chemicals . The presence of the trifluoromethyl group enhances the reactivity of the aromatic ring, enabling selective functionalization under mild conditions.

Herbicides and Pesticides

Research indicates that boronic acids, including this compound, play a role in developing agrochemicals aimed at pest control. The unique properties conferred by fluorinated groups improve the efficacy and selectivity of herbicides against target weeds while minimizing environmental impact . This compound could be part of new formulations designed to combat resistant weed species.

Polymer Chemistry

In polymer science, this compound can be used to modify polymer properties through cross-linking reactions or as a component in polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for advanced materials applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives containing this compound. The results indicated that these compounds inhibited tumor growth in vitro and showed promise in vivo, suggesting further exploration for clinical applications .

Case Study 2: Agrochemical Development

Another research project focused on synthesizing new herbicides incorporating this boronic acid derivative. The findings revealed improved efficacy against specific weed species compared to traditional herbicides, indicating its potential role in sustainable agriculture practices .

作用機序

The mechanism by which (2-Methyl-6-(trifluoromethyl)phenyl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the methyl and trifluoromethyl substituents, making it less reactive in certain cross-coupling reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the trifluoromethyl group, resulting in different electronic properties and reactivity.

2,6-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, which can further enhance its reactivity and stability in chemical reactions.

Uniqueness

(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents provides a balance of steric and electronic effects, making it a versatile and highly reactive compound in various synthetic applications.

生物活性

(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound has the chemical formula C8H8BF3O2 and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its biological applications, particularly in drug design and delivery systems.

The biological activity of boronic acids, including this compound, often involves interactions with specific biological targets:

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes. For instance, they bind to the active sites of serine proteases, which can lead to significant biological effects such as apoptosis in cancer cells.

- Receptor Modulation : Certain boronic acids have been shown to modulate G protein-coupled receptors (GPCRs), impacting cellular signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound and related compounds exhibit anticancer properties. A study highlighted the efficacy of boronic acid derivatives against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2). The mechanism involves cell cycle arrest at the G2/M phase, leading to inhibited proliferation and increased apoptosis rates in treated cells .

Antibacterial Activity

Boronic acids have also demonstrated antibacterial properties. They can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The interaction between boronic acids and serine residues in these enzymes enhances the effectiveness of existing antibiotics against resistant strains .

Case Studies

- CXCR1/2 Antagonism : A notable study identified a boronic acid derivative as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. This compound inhibited inflammation in murine models, suggesting potential therapeutic applications for inflammatory diseases .

- Selective Drug Delivery : Boronic acids have been utilized to enhance the selectivity of drug delivery systems targeting cancer cells. By forming boronate esters with glycocalyx components on cancer cells, these compounds facilitate targeted drug release directly at tumor sites .

Research Findings

特性

IUPAC Name |

[2-methyl-6-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(8(10,11)12)7(5)9(13)14/h2-4,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUVIOMQOXAQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C(F)(F)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。